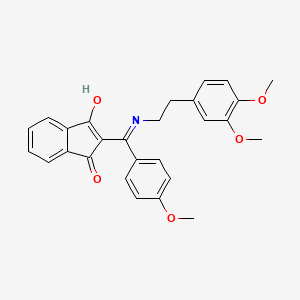
2-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)(4-methoxyphenyl)methylene)indane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)(4-methoxyphenyl)methylene)indane-1,3-dione” is a complex organic molecule. It contains a dimethoxyphenyl group, an amino group, a methoxyphenyl group, and an indane-1,3-dione group .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 3,4-dimethoxy-1-glycyl benzene hydrobromate with 3,4,5-trimethoxy toluylic acid in the presence of DMAP and anhydrous methylene chloride . The reaction mixture is stirred at room temperature for 24 hours. The product is then purified by washing with hydrochloric acid, sodium bicarbonate solution, and saturated common salt, followed by drying over anhydrous sodium sulfate .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as NMR spectroscopy . For example, the 1H-NMR spectrum of a related compound shows signals corresponding to the protons in the aromatic rings, the methoxy groups, and the ethyl group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the functional groups in its structure. For example, the amino group can participate in acid-base reactions, and the carbonyl groups in the indane-1,3-dione group can undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 3,4-dimethoxyphenethylamine, a related compound, has a molecular weight of 181.232 Da . Another related compound, 2-(3,4-dimethoxyphenyl)ethanol, is a solid with a melting point of 46-49 °C and a boiling point of 172-174 °C/17 mmHg .Applications De Recherche Scientifique
Synthesis and Structural Characterization
This compound and its derivatives have been synthesized through various methods, contributing to the field of organic chemistry with innovative synthetic routes and mechanisms. For instance, the study by Leblois et al. (1987) explored the synthesis of indanedione derivatives with substitutions on the benzene ring, leading to compounds with potential anti-inflammatory properties. This research not only adds to the understanding of indanedione chemistry but also opens up possibilities for creating new therapeutic agents (Leblois et al., 1987).
Photophysical Studies
Compounds structurally related to the query chemical have been studied for their photophysical properties. Singh and Kanvah (2001) investigated substituted 1,2-diarylethenes, revealing insights into their absorption and fluorescence properties. Such studies are crucial for developing new materials with potential applications in optics and electronics (Singh & Kanvah, 2001).
Orientations Futures
Propriétés
IUPAC Name |
2-[N-[2-(3,4-dimethoxyphenyl)ethyl]-C-(4-methoxyphenyl)carbonimidoyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c1-31-19-11-9-18(10-12-19)25(24-26(29)20-6-4-5-7-21(20)27(24)30)28-15-14-17-8-13-22(32-2)23(16-17)33-3/h4-13,16,29H,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAFXGLIYGWZCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NCCC2=CC(=C(C=C2)OC)OC)C3=C(C4=CC=CC=C4C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)(4-methoxyphenyl)methylene)indane-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

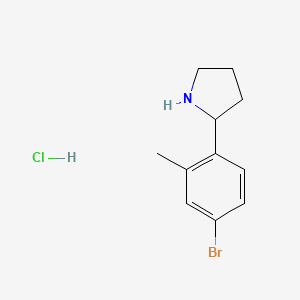
![2-Methyl-5-(morpholino(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2442368.png)
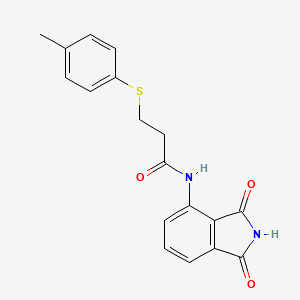
![6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2442375.png)
![3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2442378.png)
![1-(2,4-Dimethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2442380.png)
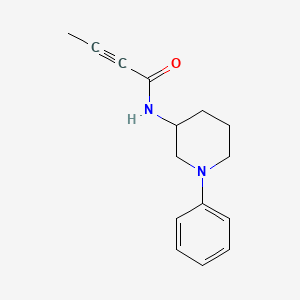
![2,4-dimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2442382.png)
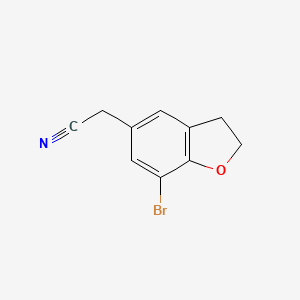
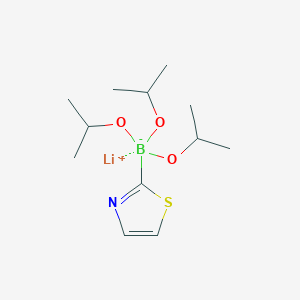
![1-{3-[(5-bromo-1-propionyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]propanoyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2442385.png)
![methyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2442386.png)
![1-{[(Propan-2-yl)carbamoyl]methyl}cyclopentane-1-carboxylic acid](/img/structure/B2442387.png)
![4-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]morpholine](/img/structure/B2442388.png)